molecular formula C6H8O2 B15077924 1-(2-Propynyloxy)acetone

1-(2-Propynyloxy)acetone

Cat. No.: B15077924
M. Wt: 112.13 g/mol
InChI Key: VFZOZBBQWOKDRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Propynyloxy)acetone (CAS: Not explicitly provided in evidence; structurally related compounds are cited) is a substituted acetone derivative featuring a propargyl ether group (-OCH₂C≡CH) attached to the carbonyl carbon. This compound belongs to the family of alkynyl ethers, which are of interest due to their reactivity in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) and applications in agrochemicals and biochemical modifications . For instance, mandipropamid, a fungicide containing a 2-propynyloxy moiety, demonstrates the agrochemical relevance of this functional group .

Properties

Molecular Formula

C6H8O2

Molecular Weight

112.13 g/mol

IUPAC Name

1-prop-2-ynoxypropan-2-one

InChI

InChI=1S/C6H8O2/c1-3-4-8-5-6(2)7/h1H,4-5H2,2H3

InChI Key

VFZOZBBQWOKDRK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)COCC#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Propynyloxy)acetone can be synthesized through the reaction of propargyl bromide with acetone in the presence of a base such as potassium carbonate (K2CO3). The reaction typically takes place in an aprotic solvent like acetone, which facilitates the formation of the desired product . The reaction conditions include:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-Propynyloxy)acetone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The propynyloxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Propynyloxy)acetone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Propynyloxy)acetone involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. Its reactivity is influenced by the presence of the propynyloxy group, which can participate in various chemical transformations. The specific molecular targets and pathways involved would depend on the context of its application, such as enzyme inhibition or chemical synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(2-Propynyloxy)acetone with structurally or functionally related compounds, including substituted acetones, alkynyl ethers, and bioactive derivatives:

Compound Structure/Functional Group Key Properties/Applications References
This compound Acetone + propargyl ether (-OCH₂C≡CH) Potential reactivity in bio-orthogonal chemistry; structural analog of mandipropamid’s alkynyl groups.
Nε-[(2-Propynyloxy)carbonyl]-L-lysine Lysine derivative with propargyloxy carbonyl Used in genetic code expansion for site-specific protein labeling via [3+2] cycloadditions.
1-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetone Acetone + nitroimidazole Exhibits non-planar crystal structure; hydrogen-bonded 2D networks. Studied for nitro group reactivity.
1-(2,6-Dimethylphenoxy)acetone Acetone + dimethylphenoxy Boiling point: 113°C/4 mmHg; used as a metabolite or synthetic intermediate in aromatic chemistry.
3-Fluorophenylacetone Acetone + 3-fluorophenyl Soluble in chloroform/ethyl acetate; precursor for fluorinated pharmaceuticals or agrochemicals.
Mandipropamid Benzeneacetamide with 2-propynyloxy Fungicide with tolerances established for crops; targets oomycete pathogens.
1-(Methylsulfonyl)acetone oxime Acetone oxime + methylsulfonyl Lab reagent with discontinued availability; molecular weight: 151.19 g/mol.

Structural and Functional Insights

Reactivity :

  • The propargyloxy group in this compound enables click chemistry applications, similar to Nε-[(2-Propynyloxy)carbonyl]-L-lysine, which is used for protein modifications .
  • In contrast, nitroimidazole derivatives like 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetone exhibit distinct reactivity due to electron-withdrawing nitro groups, influencing their hydrogen-bonding and crystallographic behavior .

Applications: Agrochemicals: Mandipropamid’s 2-propynyloxy groups enhance its fungicidal activity, suggesting that this compound could serve as a synthon for similar compounds .

Physical Properties: Substituted acetones with aromatic groups (e.g., 3-Fluorophenylacetone) exhibit higher boiling points and solubility in organic solvents compared to aliphatic derivatives . 1-(2,6-Dimethylphenoxy)acetone’s low boiling point (113°C at 4 mmHg) suggests volatility suitable for distillation-based purification .

Contrasts and Limitations

  • Synthetic Challenges : Unlike commercially available compounds like Nε-[(2-Propynyloxy)carbonyl]-L-lysine , this compound lacks detailed synthetic protocols in the provided evidence.
  • Biological Activity : While mandipropamid is bioactive, this compound’s bioactivity remains unverified, highlighting a gap in current research .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.